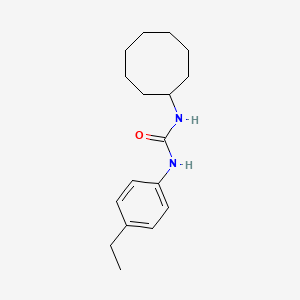

N-cyclooctyl-N'-(4-ethylphenyl)urea

Description

Properties

IUPAC Name |

1-cyclooctyl-3-(4-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-2-14-10-12-16(13-11-14)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-13,15H,2-9H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVLKDPVDCCLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(4-ethylphenyl)urea typically involves the reaction of cyclooctylamine with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+4-Ethylphenyl isocyanate→N-cyclooctyl-N’-(4-ethylphenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-cyclooctyl-N’-(4-ethylphenyl)urea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(4-ethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclooctyl-N’-(4-ethylphenyl)urea oxide, while reduction could produce N-cyclooctyl-N’-(4-ethylphenyl)amine.

Scientific Research Applications

N-cyclooctyl-N’-(4-ethylphenyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-cyclooctyl-N'-(4-ethylphenyl)urea with key analogs, highlighting substituent effects on properties and applications:

Key Differences and Implications

Substituent Effects on Lipophilicity: The cyclooctyl group in the target compound enhances lipophilicity compared to smaller alkyl or aromatic substituents (e.g., methyl in isoproturon or phenyl in N-(4-cyanophenyl)-N'-phenylurea). This could improve membrane permeability in biological systems, critical for herbicidal activity . The 4-ethylphenyl group balances hydrophobicity with moderate steric hindrance, contrasting with polar groups like cyano (in N-(4-cyanophenyl)-N'-phenylurea) or halogens (e.g., fluoro in N-(4-fluorophenyl)urea) .

Biological Activity :

- Herbicidal ureas (e.g., isoproturon, Alipur formulations) often target photosystem II inhibition. The target compound’s bulky cyclooctyl group may alter binding kinetics compared to dimethyl or methoxy substituents .

- Ureas with heterocyclic moieties (e.g., N-(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-N'-(4-methylphenyl)urea) demonstrate expanded agrochemical applications, suggesting that cyclooctyl substitution could diversify modes of action .

Synthetic Accessibility: N-(4-Ethylphenyl) analogs are synthesized via Strecker-like reactions using arylaldehydes and isocyanates, as seen in imidazolidinone derivatives . The target compound likely follows similar pathways, with cyclooctyl isocyanate and 4-ethylphenylamine as precursors.

Physicochemical Properties

- Solubility : Bulky substituents (cyclooctyl) reduce aqueous solubility compared to smaller analogs like N-(4-fluorophenyl)urea. This may necessitate formulation adjustments for agricultural use .

- Stability: Ureas with electron-withdrawing groups (e.g., cyano in N-(4-cyanophenyl)-N'-phenylurea) exhibit higher hydrolytic stability, whereas alkyl/aryl substituents (as in the target compound) may require stabilization under acidic conditions .

Q & A

Q. What are the common synthetic routes for N-cyclooctyl-N'-(4-ethylphenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer :

The synthesis typically involves reacting an isocyanate intermediate (e.g., 4-ethylphenyl isocyanate) with a cyclooctylamine derivative. Substitution reactions under anhydrous conditions (e.g., in DMF or DMSO) are critical to avoid hydrolysis of the urea moiety . Temperature control (20–40°C) and stoichiometric ratios (1:1.2 amine:isocyanate) optimize yields (reported ~70–85%). Side products like hydrolyzed isocyanates or dimerized ureas can form if moisture is present, requiring inert atmospheres .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the urea linkage (δ ~6.5–8.5 ppm for aromatic protons, δ ~3.0–4.0 ppm for cyclooctyl CH) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% for research-grade material) .

- Mass Spectrometry : High-resolution MS (ESI+) identifies molecular ions ([M+H] expected at ~317.2 g/mol for CHNO) .

Q. How does the compound’s reactivity vary under acidic or basic conditions?

- Methodological Answer :

The urea group undergoes hydrolysis in strong acids (e.g., HCl) to yield 4-ethylaniline and cyclooctyl isocyanate. In basic conditions (e.g., NaOH), partial decomposition occurs, forming ammonia and substituted phenyl derivatives. Kinetic studies suggest pseudo-first-order kinetics for hydrolysis (t ~2–4 hours in 1M HCl at 25°C) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the cyclooctyl group?

- Methodological Answer :

Steric effects from the cyclooctyl group limit electrophilic substitution. Strategies include:- Microwave-assisted synthesis : Enhances reaction rates for SN2 substitutions (e.g., halogenation) by reducing steric resistance .

- Bulky leaving groups : Use of triflate or tosylate derivatives improves nucleophilic displacement efficiency .

Computational modeling (DFT) predicts favorable reaction sites, reducing trial-and-error approaches .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- Methodological Answer :

SAR studies show:- Electron-withdrawing groups (e.g., Cl, NO) at the phenyl para-position enhance antitumor activity (IC ~5–10 μM in HeLa cells) by increasing electrophilicity and membrane permeability .

- Hydroxyl or methoxy groups improve solubility but reduce cellular uptake due to hydrogen bonding with aqueous media .

- Comparative assays with N-(4-chlorophenyl)-N'-cyclohexylurea reveal cyclooctyl’s superior metabolic stability (t ~8 hours vs. 3 hours in liver microsomes) .

Q. What advanced techniques resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

- Methodological Answer :

Discrepancies in ΔfH° values (~±15 kJ/mol) arise from impurities or measurement methods. Solutions include:

Q. How can researchers ensure batch-to-batch consistency in proteomics applications?

- Methodological Answer :

- QC Protocols :

- FT-IR : Monitors urea C=O stretch (~1640–1680 cm) for consistency .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf life .

Key Research Findings

- The cyclooctyl group confers enhanced metabolic stability compared to smaller cycloalkyl substituents .

- Hydrogen bonding between the urea moiety and target proteins (e.g., ubiquitin ligases) drives its proteomics utility .

- Contradictions in thermodynamic data highlight the need for standardized purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.